Acenocoumarol-d4

Overview

Description

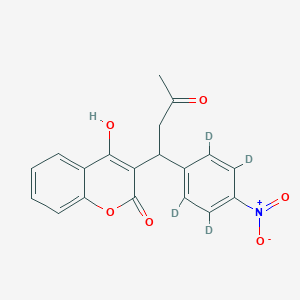

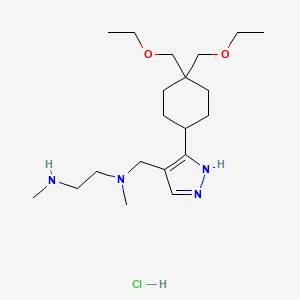

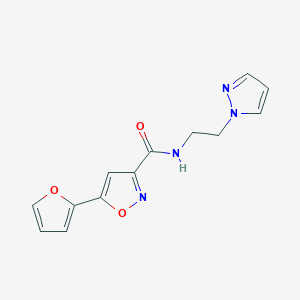

Acenocoumarol-d4 is a useful research compound. Its molecular formula is C19H15NO6 and its molecular weight is 357.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality Acenocoumarol-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acenocoumarol-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticoagulant for Systemic Inflammation : Acenocoumarol is effective in reducing tissue factor-dependent coagulation during systemic inflammation in humans, making it a valuable anticoagulant for early-phase clinical drug development (Hollenstein et al., 2002).

Anti-Inflammatory Activity : It has been shown to reduce inflammation in chronic inflammatory diseases by inhibiting NF-κB and MAPK signaling pathways in macrophages (Han & Hyun, 2023).

Pharmacogenetics : The dose requirements of acenocoumarol are associated with genetic polymorphisms in genes involved in its metabolism and transport, which can affect the pharmacokinetics and pharmacodynamics of the drug (Saraeva et al., 2007).

Analytical Methodologies : Various analytical methods have been developed to determine acenocoumarol in biological and pharmaceutical specimens, contributing to the advancement of analytical techniques for this anticoagulant (Chaudhari, Mhaske, & Shirkhedkar, 2020).

Thromboembolic Disorders Treatment : Acenocoumarol is an effective and safe oral anticoagulant for treating thromboembolic disorders. It offers better stability and economic benefits compared to warfarin (Trailokya et al., 2016).

Stroke Prevention : It has similar outcomes to non-vitamin K oral anticoagulants in preventing strokes in real-world clinical practice, though it has a shorter half-life (Rodríguez-Bernal et al., 2020).

Genotype-Based Dosing Algorithm : A genotype-based dosing algorithm that uses clinical data and genetic variants can predict steady acenocoumarol doses for about 50% of patients, aiding in treatment planning and reducing complications (Cerezo-Manchado et al., 2012).

Nanoplasmonic Biosensor Device : A nanoplasmonic sensing device based on gold nanodisks enables rapid monitoring of acenocoumarol in plasma, which helps in personalized treatment and dosage management (Pelaez et al., 2018).

Genetic Predictors of Sensitivity : Genetic factors, like VKORC1 -1639G>A and CYP2C9*3, are known to predict acenocoumarol sensitivity, providing safer, individualized anticoagulant therapy (Bodin et al., 2005).

properties

IUPAC Name |

4-hydroxy-3-[3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO6/c1-11(21)10-15(12-6-8-13(9-7-12)20(24)25)17-18(22)14-4-2-3-5-16(14)26-19(17)23/h2-9,15,22H,10H2,1H3/i6D,7D,8D,9D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABCILAOYCMVPS-YKVCKAMESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(CC(=O)C)C2=C(C3=CC=CC=C3OC2=O)O)[2H])[2H])[N+](=O)[O-])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

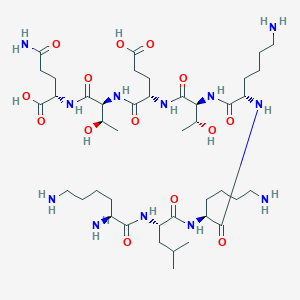

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B8209955.png)

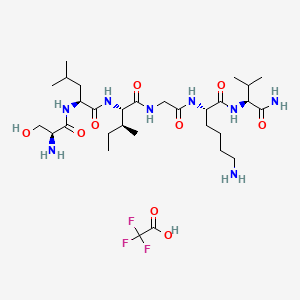

![[(3S,5S,9R,10S,13R,14R,17R)-17-[(2S)-1-formyloxypropan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B8209974.png)

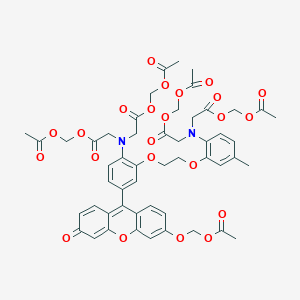

![[9-[(Cyclohexyl)methyl]-5-carbamoylcarbazol-4-yl]oxyacetic acid](/img/structure/B8210030.png)

![methyl (2S)-2-[[(4-bromophenoxy)-[[(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl]amino]propanoate](/img/structure/B8210059.png)